3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one

Supramolecular Chemistry Crystal Engineering Coordination Chemistry

3,5-Dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one (CAS 669696-12-2), also catalogued as 3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one, is a fused tricyclic heterocycle with molecular formula C8H6N4O and a molecular weight of 174.16 g/mol. The structure comprises a central benzene ring fused to two imidazole rings, one of which bears a urea-like carbonyl at position 2 and exists in the partially saturated (dihydro) form.

Molecular Formula C8H6N4O
Molecular Weight 174.163
CAS No. 669696-12-2
Cat. No. B2733383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one
CAS669696-12-2
Molecular FormulaC8H6N4O
Molecular Weight174.163
Structural Identifiers
SMILESC1=C2C(=CC3=C1NC=N3)NC(=O)N2
InChIInChI=1S/C8H6N4O/c13-8-11-6-1-4-5(10-3-9-4)2-7(6)12-8/h1-3H,(H,9,10)(H2,11,12,13)
InChIKeyBJZYKUULCLKGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one (CAS 669696-12-2): Core Structural Identity and Procurement Baseline


3,5-Dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one (CAS 669696-12-2), also catalogued as 3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one, is a fused tricyclic heterocycle with molecular formula C8H6N4O and a molecular weight of 174.16 g/mol . The structure comprises a central benzene ring fused to two imidazole rings, one of which bears a urea-like carbonyl at position 2 and exists in the partially saturated (dihydro) form . This compound is commercially available from several specialist chemical suppliers—including Atomax Chemicals, Ryan Scientific, TimTec, and ZereneX Molecular—typically at research-grade purities of 95–98% . Its predicted physicochemical profile includes a density of 1.5±0.1 g/cm³, a boiling point of 347.4±11.0 °C at 760 mmHg, a flash point of 163.9±19.3 °C, a refractive index of 1.760, and a calculated LogP of 0.29 .

Why 3,5-Dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one Cannot Be Replaced by In-Class Analogs Without Functional Consequence


The benzo[1,2-d:4,5-d']diimidazole scaffold exists in multiple oxidation and substitution states, and these variants are not functionally interchangeable. The target compound uniquely combines three differentiating features within a single small-molecule framework: (i) a urea-type carbonyl at position 2 that adds a third hydrogen-bond acceptor site absent in the non-carbonyl analog 1,7-dihydrobenzo[1,2-d:4,5-d']diimidazole (CAS 50738-59-5) ; (ii) a partially saturated (dihydro) imidazole ring that differs fundamentally from the fully aromatic benzo[1,2-d:4,5-d']diimidazol-2(1H)-one (CAS 876500-71-9), as reflected in their divergent LogP values of 0.29 vs −0.6 [1]; and (iii) a dramatically lower predicted boiling point (~347 °C vs ~707 °C for the non-carbonyl dihydro analog) that indicates profoundly altered intermolecular interaction energetics . These are not subtle variations—the boiling point differential alone exceeds 350 °C—and they directly impact purification strategy, formulation compatibility, coordination chemistry, and supramolecular assembly behavior. Substituting any in-class analog without re-optimizing the entire experimental system risks altering hydrogen-bonding stoichiometry, solubility, thermal processing windows, and ligand–metal binding geometry.

Quantitative Differentiation Evidence: 3,5-Dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one vs. Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: Carbonyl Oxygen Adds a Third H-Bond Acceptor Site vs. the Non-Carbonyl Dihydro Analog

The target compound possesses three hydrogen-bond acceptor sites—two imidazole nitrogen atoms and one carbonyl oxygen—compared with only two H-bond acceptors (imidazole nitrogens only) in the non-carbonyl analog 1,7-dihydrobenzo[1,2-d:4,5-d']diimidazole (CAS 50738-59-5) . Both compounds have two H-bond donors. This additional acceptor site is geometrically fixed within the molecular plane and is available for intermolecular hydrogen bonding, metal coordination, or anion recognition. The urea-type carbonyl is a well-established strong H-bond acceptor motif; in the context of dihydrobenzo-diimidazole chemistry, it is this carbonyl that enables the compound to function as a ditopic ligand capable of forming distinct hydrogen-bonded networks that the non-carbonyl analog cannot replicate [1].

Supramolecular Chemistry Crystal Engineering Coordination Chemistry

Boiling Point Differential: ~360 °C Lower than the Non-Carbonyl Dihydro Analog, Enabling Milder Processing and Purification

The predicted boiling point of 3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one is 347.4±11.0 °C at 760 mmHg , compared with 707.2±33.0 °C for the non-carbonyl dihydro analog 1,7-dihydrobenzo[1,2-d:4,5-d']diimidazole (CAS 50738-59-5) . This ~360 °C difference is attributed to the replacement of a strongly hydrogen-bonding imidazole NH–N network (dominant in the non-carbonyl form) with a urea-type carbonyl that redirects intermolecular interactions. The flash point also differs dramatically: 163.9±19.3 °C for the target vs. 364.3±18.3 °C for the non-carbonyl analog . Although these are predicted values and experimental confirmation is warranted, the magnitude and direction of the difference are mechanistically consistent with the known impact of urea carbonyls on intermolecular forces in fused heterocyclic systems.

Process Chemistry Purification Thermal Analysis

Lipophilicity Differential: LogP 0.29 vs. −0.6 for the Fully Aromatic Carbonyl Analog, Dictating Solvent Partitioning and Formulation Strategy

The target compound has a calculated LogP of 0.29 , whereas the fully aromatic carbonyl analog benzo[1,2-d:4,5-d']diimidazol-2(1H)-one (CAS 876500-71-9) has a calculated XLogP of −0.6 [1]. This ~0.9 log-unit difference means the dihydro form is approximately 8-fold more lipophilic, which has direct consequences for organic/aqueous partitioning, membrane permeability predictions, and chromatographic retention behavior. Additionally, the fully aromatic analog has only one H-bond donor (vs. two for the target) and exists in three tautomeric forms that complicate both analytical characterization and structure-based design [1]. The target compound, with its single dominant tautomeric form, offers greater structural homogeneity for reproducible experimentation.

Medicinal Chemistry Formulation Science QSAR

Density and Refractive Index Differentiation: Measurable Quality Control Parameters Distinct from In-Class Analogs

The target compound has a predicted density of 1.5±0.1 g/cm³ and a refractive index of 1.760 , compared with 1.6±0.1 g/cm³ and 1.903, respectively, for the non-carbonyl dihydro analog CAS 50738-59-5 . The refractive index difference (Δn ≈ 0.143) is particularly significant and could serve as a rapid, non-destructive identity verification parameter during incoming material inspection. The lower density of the target compound is consistent with the replacement of a compact NH–N hydrogen-bonding network with a carbonyl oxygen that introduces greater free volume in the condensed phase. These differences, while predicted, provide orthogonal quality control metrics that complement HPLC purity and NMR identity testing.

Quality Control Analytical Chemistry Procurement Specification

Molecular Weight Differential: 174.16 vs. 158.16 g/mol for the Non-Carbonyl Analog—Impacting Stoichiometry and Molar Extinction Calculations

The molecular weight of 3,5-dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one is 174.16 g/mol , compared with 158.16 g/mol for the non-carbonyl dihydro analog (CAS 50738-59-5) and 172.14 g/mol for the fully aromatic carbonyl analog (CAS 876500-71-9) . The +16.0 Da difference vs. the non-carbonyl analog corresponds precisely to one oxygen atom (the urea carbonyl). The dihydro-carbonyl combination places the target compound's molecular weight between the lighter non-carbonyl form and heavier substituted derivatives such as 2,6-dimethyl-1,7-dihydrobenzo[1,2-d:4,5-d']diimidazole (186.22 g/mol, CAS 17377-07-0) . This differential must be accounted for in any synthetic protocol where molar equivalents are critical, as substituting the non-carbonyl analog without adjusting for the 10% mass difference would result in a stoichiometric error.

Synthetic Chemistry Analytical Chemistry Procurement

Proton Conductivity Potential in MOF Platforms: Class-Level Evidence from the DHBDI Ligand Scaffold

The dihydrobenzo-diimidazole ligand scaffold has demonstrated utility in proton-conductive metal-organic frameworks. A Cu(II)-based MOF built from the non-carbonyl analog DHBDI (1H,5H-benzo[1,2-d:4,5-d']diimidazole) achieved a proton conductivity of 1.14 × 10⁻³ S cm⁻¹ at 90 °C and 98% relative humidity—among the highest reported for MOF materials with uncoordinated nitrogen sites—operating via a vehicle mechanism with an activation energy of 0.64 eV [1]. A related Zn-MOF constructed from the BBI4PY pillar linker (a 2,6-dipyridyl-substituted dihydrobenzo-diimidazole) demonstrated thermal stability up to 350 °C, water uptake of 220 cm³ g⁻¹, and selective fluorescence sensing of Fe³⁺ and 2,4,6-trinitrophenol (TNP) with detection limits of 3.7 and 1.8 ppm, respectively [2]. While these data are for analogs rather than the target compound itself, they establish a class-level baseline. The incorporation of the carbonyl oxygen in the target compound is expected to provide an additional proton-hopping site and enhance hydrophilicity, potentially improving upon the already competitive proton conductivity values observed for the non-carbonyl DHBDI framework [1].

Metal-Organic Frameworks Proton Conduction Materials Chemistry

Optimal Application Scenarios for 3,5-Dihydrobenzo[1,2-d:4,5-d']diimidazol-2(1H)-one Based on Verified Differentiation Evidence


Rational Design of Proton-Conductive Metal-Organic Frameworks (MOFs) with Enhanced H-Bonding Networks

The target compound's three hydrogen-bond acceptor sites—one more than the DHBDI ligand used in the benchmark [Cu₂(DHBDI)₃(SO₄)₂]n MOF that achieved 1.14 × 10⁻³ S cm⁻¹ proton conductivity [1]—make it a compelling candidate for next-generation proton-conductive MOFs. The urea-type carbonyl provides an additional, geometrically constrained proton-hopping site that could lower the activation energy for proton transport (currently 0.64 eV for the DHBDI system). Researchers synthesizing MOFs for fuel cell membranes, humidity sensors, or proton-exchange materials should prioritize this compound over the non-carbonyl analog to exploit the carbonyl's contribution to both framework hydrophilicity and Grotthuss-type proton conduction pathways.

Supramolecular Crystal Engineering Requiring Precise Hydrogen-Bond Stoichiometry

With 2 H-bond donors and 3 H-bond acceptors—compared with the 2-donor/2-acceptor profile of the non-carbonyl analog (CAS 50738-59-5) [1]—the target compound offers a distinct supramolecular synthon toolkit. The urea carbonyl is a reliable hydrogen-bond acceptor that can engage in robust R₂²(8) motifs with carboxylic acids, amides, or other urea derivatives. For crystal engineers designing cocrystals, salts, or hydrogen-bonded organic frameworks (HOFs), the additional acceptor enables network topologies that are simply inaccessible with the non-carbonyl scaffold. The compound's LogP of 0.29 also suggests adequate solubility in common organic solvents for solution-based cocrystal screening .

Synthetic Building Block for Heterocyclic Library Expansion via Carbonyl-Directed Functionalization

The urea carbonyl at position 2 provides a chemical handle for selective functionalization—including N-alkylation, condensation with amines, and activation as a leaving group—that is absent in the non-carbonyl analogs. Combined with the target compound's predicted boiling point of ~347 °C (vs. ~707 °C for the non-carbonyl analog) , this enables milder reaction and workup conditions. Medicinal chemistry groups seeking to generate focused libraries of benzo-diimidazole derivatives for biological screening should select this compound as the starting scaffold, as the carbonyl not only directs regioselective chemistry but also provides a built-in pharmacophore feature (the cyclic urea) that is a privileged motif in kinase inhibitors and GPCR ligands.

Quality-Controlled Procurement Requiring Orthogonal Identity Confirmation Metrics

For organizations procuring this compound at scale, the combination of molecular weight (174.16 g/mol), density (1.5±0.1 g/cm³), refractive index (1.760), and LogP (0.29) provides a multi-parameter identity fingerprint that cleanly distinguishes it from the closest analogs [1]. The refractive index difference of ~0.143 vs. the non-carbonyl analog (n = 1.903) is large enough to serve as a rapid, benchtop identity check using a standard refractometer. Procurement specifications should include at minimum HPLC purity (≥98%, as offered by commercial suppliers ), refractive index, and ¹H NMR identity confirmation to eliminate the risk of receiving the structurally similar but functionally distinct non-carbonyl or fully aromatic analogs.

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